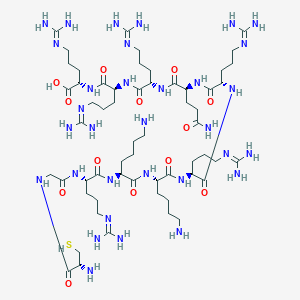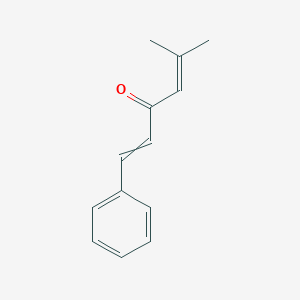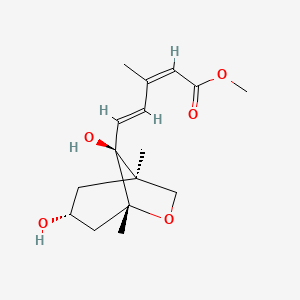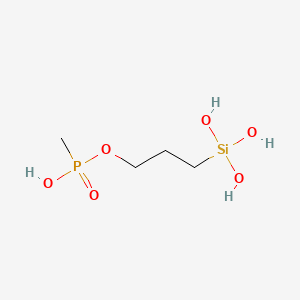![molecular formula C40H68N2O31 B13420656 N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacto-N-neohexaose is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a crucial role in the development of the infant gut microbiome and immune system. This compound is part of a larger family of human milk oligosaccharides that are known for their prebiotic and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lacto-N-neohexaose can be achieved through a convergent synthetic strategy. This involves the careful selection of donor-acceptor combinations to minimize side reactions and achieve high yields in glycosylation steps . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with appropriate protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of lacto-N-neohexaose can be achieved through chemoenzymatic synthesis. This method combines chemical carbohydrate synthesis with enzymatic glycosylation strategies. For example, a tetrasaccharide core structure can be synthesized chemically and then extended enzymatically to form lacto-N-neohexaose . Another approach involves the metabolic engineering of Escherichia coli to produce lacto-N-neohexaose by expressing specific glycosyltransferases .
Análisis De Reacciones Químicas
Types of Reactions: Lacto-N-neohexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are particularly important for the synthesis and modification of this compound.
Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neohexaose include glycosyl donors such as glycosyl halides and thioglycosides, along with glycosyl acceptors. Protecting groups like benzyl and acetyl groups are often used to ensure selective reactions .
Major Products Formed: The major products formed from the reactions involving lacto-N-neohexaose include various glycosylated derivatives and modified oligosaccharides. These products can have different biological activities and applications.
Aplicaciones Científicas De Investigación
Lacto-N-neohexaose has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it is studied for its role in the development of the infant gut microbiome and immune system. In medicine, lacto-N-neohexaose is being investigated for its potential to prevent infections and support immune function. In industry, it is used in the production of functional foods and infant formulas .
Mecanismo De Acción
The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and pathways in the human body. It acts as a prebiotic, promoting the growth of beneficial gut bacteria. It also has antimicrobial properties, preventing the colonization of pathogenic bacteria. The molecular targets of lacto-N-neohexaose include various glycan-binding proteins and receptors involved in immune regulation .
Comparación Con Compuestos Similares
Lacto-N-neohexaose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. it is unique in its branched structure and specific biological activities. Other similar compounds include 2’-fucosyllactose and difucosyllacto-N-hexaose, which also have prebiotic and antimicrobial properties .
Conclusion
Lacto-N-neohexaose is a significant human milk oligosaccharide with diverse applications in scientific research, medicine, and industry. Its unique structure and biological activities make it a valuable compound for studying carbohydrate chemistry and developing functional foods and medical therapies.
Propiedades
Fórmula molecular |
C40H68N2O31 |
|---|---|
Peso molecular |
1073.0 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C40H68N2O31/c1-10(50)41-19-25(59)32(18(9-49)67-36(19)72-34-23(57)16(7-47)65-39(28(34)62)68-30(13(53)4-44)21(55)12(52)3-43)70-40-29(63)35(24(58)17(8-48)66-40)73-37-20(42-11(2)51)33(22(56)15(6-46)64-37)71-38-27(61)26(60)31(69-38)14(54)5-45/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21-,22+,23+,24-,25+,26+,27+,28-,29+,30?,31?,32?,33?,34?,35?,36-,37+,38?,39-,40-/m0/s1 |
Clave InChI |
CECUNSINFZGPFB-MDJHSDTCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@@H]([C@H](O[C@H]([C@H]2O)OC([C@@H](CO)O)[C@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H](C([C@H]([C@H](O3)CO)O)O[C@@H]4C(C([C@@H]([C@H](O4)CO)O)OC5[C@@H]([C@H](C(O5)[C@@H](CO)O)O)O)NC(=O)C)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(O5)C(CO)O)O)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)


![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

